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Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative

and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1

(Keap1) acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase, targeting the

transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and

subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.

However, upon exposure to stressors, reactive cysteine residues in Keap1 are modified,

leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes

Nrf2, allowing it to translocate to the nucleus and activate the transcription of a wide array of

antioxidant and cytoprotective genes.

Given its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a

promising therapeutic target for a variety of diseases characterized by oxidative stress and

inflammation. One strategy to activate this pathway is through the use of small molecule

inhibitors that disrupt the protein-protein interaction (PPI) between Keap1 and Nrf2. This guide

provides an in-depth technical overview of the structural basis of inhibition of the Keap1-Nrf2

interaction by the potent small molecule inhibitor, IN-17.

Keap1-Nrf2 Interaction: A "Hinge and Latch"
Mechanism
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The interaction between Keap1 and Nrf2 is a highly regulated process. Keap1 is a homodimer,

and each monomer provides a binding site for Nrf2. The Neh2 domain of Nrf2 contains two

distinct binding motifs that interact with the Kelch domain of Keap1: a high-affinity "ETGE" motif

and a low-affinity "DLG" motif. This dual binding is often described by a "hinge and latch"

model, where the high-affinity ETGE motif acts as a hinge, anchoring Nrf2 to one Keap1

monomer. The lower-affinity DLG motif then acts as a latch, binding to the second Keap1

monomer and orienting Nrf2 for efficient ubiquitination. Disruption of this interaction, particularly

at the high-affinity ETGE binding site, is a key strategy for the development of Nrf2 activators.

IN-17: A Potent Inhibitor of the Keap1-Nrf2
Interaction
IN-17, also known as compound 18 in the scientific literature, is a potent, non-covalent inhibitor

of the Keap1-Nrf2 protein-protein interaction. It belongs to a series of 1,4-

bis(arylsulfonamido)naphthalene-N,N′-diacetic acid derivatives designed to mimic the key

interactions of the Nrf2 ETGE motif within the Keap1 Kelch domain binding pocket.

Quantitative Analysis of IN-17 Inhibition
The inhibitory potency of IN-17 has been quantified using biochemical assays. The following

table summarizes the available data for IN-17 (compound 18) and a closely related analog,

compound 17b, from the same study.

Compound TR-FRET IC50 (nM)

IN-17 (Compound 18) 3.8

Compound 17b 3.2

Data sourced from Lee, S., et al. (2024). Eur J Med Chem.

Structural Basis of Inhibition
While a co-crystal structure of IN-17 with the Keap1 Kelch domain is not publicly available, the

structural basis of its inhibitory activity can be inferred from the extensive structure-activity

relationship (SAR) studies and the known binding modes of similar inhibitors. The 1,4-

bis(arylsulfonamido)naphthalene-N,N′-diacetic acid scaffold is designed to occupy the central
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pocket of the Keap1 Kelch domain. The two carboxylic acid moieties are crucial for mimicking

the acidic residues of the ETGE motif of Nrf2, forming key hydrogen bonds and salt bridges

with conserved arginine residues (Arg380, Arg415, and Arg483) in the Keap1 binding site. The

naphthalene core provides a rigid scaffold and establishes hydrophobic and π-stacking

interactions within the pocket. The arylsulfonamido groups further extend into the binding site,

making additional contacts that contribute to the high-affinity binding. The specific C2-

substituent on the naphthalene core of IN-17 is optimized to enhance these interactions and

improve the overall potency.

Experimental Protocols
Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay is a highly sensitive method for quantifying the inhibition of the Keap1-Nrf2

interaction in a high-throughput format.

Materials:

His-tagged Keap1 Kelch domain protein

FITC-labeled 9-mer Nrf2 peptide (amide)

Tb-anti-His antibody (donor fluorophore)

Assay buffer (e.g., 10 mM HEPES, pH 7.4)

Test compounds (e.g., IN-17) dissolved in DMSO

384-well microplates

Protocol:

Prepare serial dilutions of the test compound (IN-17) in DMSO.

To each well of a 384-well plate, add a small volume (e.g., 0.2 µL) of the compound dilution.
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Prepare a solution of His-tagged Keap1 Kelch domain protein and Tb-anti-His antibody in

assay buffer. The final concentrations should be optimized, for example, 5 nM Keap1 and 0.5

nM antibody.

Dispense the Keap1/antibody solution into the wells containing the test compound.

Prepare a solution of the FITC-labeled 9-mer Nrf2 peptide in assay buffer. The final

concentration should be optimized, for instance, 25 nM.

Add the Nrf2 peptide solution to the wells to initiate the binding reaction.

Incubate the plate at room temperature for a specified time (e.g., 1-5 hours) to allow the

binding to reach equilibrium.

Measure the TR-FRET signal using a plate reader with appropriate excitation (e.g., 340 nm)

and emission (e.g., 495 nm for terbium and 520 nm for FITC) wavelengths, with a time delay

to reduce background fluorescence.

The ratio of the acceptor (FITC) to donor (terbium) emission is calculated. A decrease in this

ratio indicates inhibition of the Keap1-Nrf2 interaction.

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a

four-parameter logistic equation to determine the IC50 value.

Signaling Pathways and Logical Relationships
The following diagrams illustrate the Keap1-Nrf2 signaling pathway and the mechanism of

action of IN-17.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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